2-(4-Butylphenoxy)ethanol
Description
Evolution of Phenoxyether Architectures in Organic Synthesis
The synthesis of phenoxyethers, the core structure of aryloxyethanols, has evolved significantly over the years, driven by the need for more efficient, selective, and environmentally benign methods. ox.ac.uk
The classical Williamson ether synthesis is a foundational method for forming ether linkages, including phenoxyethers. wikipedia.orgvaia.com This SN2 reaction involves the reaction of a sodium phenoxide with an alkyl halide. vaia.com For the synthesis of aryloxyethanols, this would typically involve reacting a substituted phenoxide with 2-chloroethanol. wikipedia.orgresearchgate.net While widely applicable, this method can be limited by the reaction conditions required and the potential for side reactions. researchgate.net
The Ullmann condensation , a copper-catalyzed reaction, provides an alternative route to aryl ethers. asianpubs.orgorganic-chemistry.orgwikipedia.org Traditionally, this reaction requires harsh conditions, including high temperatures and the use of stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed that utilize soluble copper catalysts, improving the reaction's scope and practicality. wikipedia.org
More recently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , have been adapted for C-O bond formation, offering a powerful and versatile method for synthesizing aryl ethers under milder conditions. nih.govwikipedia.orgambeed.com These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. wikipedia.org The development of specialized phosphine (B1218219) ligands has been crucial in expanding the substrate scope and efficiency of these transformations. nih.gov
Another approach involves the reaction of phenols with cyclic carbonates, such as ethylene (B1197577) carbonate, to produce aryl β-hydroxyethyl ethers. researchgate.net This method can be mediated by catalysts like tetrabutylammonium (B224687) fluoride (B91410) and offers an operationally simple route to these compounds. researchgate.net
Structural Context and Classification of Alkyl-Substituted Phenoxyethanol (B1677644) Derivatives
Alkyl-substituted phenoxyethanol derivatives are classified based on the nature and position of the alkyl substituent(s) on the phenyl ring. This substitution significantly influences the physicochemical properties and potential applications of the molecule.
The general structure consists of a phenoxy group attached to an ethanol (B145695) backbone. The key variable is the alkyl group (R) attached to the benzene (B151609) ring.
These derivatives can be broadly categorized as:
Mono-alkyl substituted: A single alkyl group is present on the phenyl ring. The position of this substituent (ortho, meta, or para) is a critical structural feature. For instance, 2-(4-butylphenoxy)ethanol has a butyl group at the para position.
Di-alkyl substituted: Two alkyl groups are attached to the phenyl ring. An example is 2-(2,4-di-tert-butylphenoxy)ethanol. nih.gov
Tri-alkyl and higher substituted: While less common, derivatives with three or more alkyl groups can also be synthesized.
The nature of the alkyl group itself is another classification parameter:
Straight-chain alkyl groups: Such as butyl, as seen in this compound.
Branched-chain alkyl groups: Such as the tert-butyl group found in 2-(4-tert-butylphenoxy)ethanol (B1606921). ontosight.ainih.gov
The position and type of alkyl substituent directly impact properties like lipophilicity, steric hindrance, and electronic effects, which in turn dictate the compound's behavior and utility.
Current Research Landscape and Knowledge Gaps for this compound
Current research on this compound appears to be limited, with much of the available information focusing on its general properties and its relationship to the broader class of aryloxyethanols. While it is identified as a chemical compound belonging to the class of phenol (B47542) ethers, detailed, in-depth studies specifically targeting this molecule are not abundant in the public domain. ontosight.ai
A significant portion of the available data comes from chemical databases and suppliers, which provide basic physicochemical properties. ontosight.aichemsrc.com There is a clear knowledge gap regarding its specific reactivity, detailed spectroscopic characterization beyond routine spectra, and its potential applications in novel areas of chemical synthesis or materials science. While related compounds like 2-(4-tert-butylphenoxy)ethanol have been studied more extensively, direct extrapolation of these findings to the n-butyl isomer may not be entirely accurate due to differences in steric and electronic properties. nih.govnist.gov
Further research is needed to explore:
The development of more efficient and selective synthetic routes specifically for this compound.
A comprehensive investigation of its reaction kinetics and mechanisms.
Exploration of its potential as a building block in the synthesis of more complex molecules.
Detailed studies on its material properties, such as its potential as a plasticizer or surfactant.
Significance of Investigating this compound for Chemical Discovery
The investigation of this compound holds significance for several areas of chemical discovery. As a member of the aryloxyethanol family, understanding its unique properties can contribute to the broader knowledge of this important class of compounds.
Specifically, studying this compound can:
Expand the Toolbox of Synthetic Chemistry: A thorough understanding of its synthesis and reactivity can provide chemists with a new building block for creating more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. chemicalbook.com
Elucidate Structure-Property Relationships: By comparing the properties of this compound with its isomers (e.g., 2-(2-butylphenoxy)ethanol) and other alkyl-substituted phenoxyethanols (e.g., 2-(4-tert-butylphenoxy)ethanol), researchers can gain valuable insights into how the position and structure of the alkyl group influence the compound's physicochemical characteristics. This knowledge is crucial for the rational design of new molecules with desired properties.
Discover Novel Applications: Systematic investigation may uncover unique properties of this compound that lead to new applications. For instance, its specific balance of hydrophilic and lipophilic properties might make it a particularly effective surfactant or emulsifier in certain formulations.
Provide a Model for Further Research: Detailed studies on this compound can serve as a template for investigating other, less-studied members of the aryloxyethanol family, thereby accelerating the discovery of new and useful compounds.
Interactive Data Table: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 2-(4-tert-Butylphenoxy)ethanol |
| Molecular Formula | C₁₂H₁₈O₂ ontosight.ai | C₁₂H₁₈O₂ ontosight.ainih.gov |
| Molecular Weight | 194.27 g/mol nist.gov | 194.27 g/mol ontosight.ainih.gov |
| Appearance | Colorless liquid ontosight.ai | Clear, colorless liquid ontosight.ai |
| Boiling Point | 298.6 °C at 760 mmHg chemsrc.com | 130-140 °C at 10 mmHg ontosight.ai |
| Density | 1.0 g/cm³ chemsrc.com | Not specified |
| Solubility | Soluble in water and organic solvents ontosight.ai | Soluble in ethanol, acetone, and other organic solvents ontosight.ai |
Structure
2D Structure
3D Structure
Properties
CAS No. |
84320-88-7 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(4-butylphenoxy)ethanol |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-11-5-7-12(8-6-11)14-10-9-13/h5-8,13H,2-4,9-10H2,1H3 |
InChI Key |
LYLSCFUAIGWHHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 4 Butylphenoxy Ethanol
Retrosynthetic Analysis of the 2-(4-Butylphenoxy)ethanol Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. scitepress.orgamazonaws.comyoutube.compharmacy180.combluffton.edu For this compound, the most logical retrosynthetic disconnection is at the ether C-O bond. This disconnection identifies 4-butylphenol (B154549) and a two-carbon electrophile as the primary synthons.
This analysis suggests two main forward synthetic pathways:
Pathway A: An S_N2 reaction where the oxygen of 4-butylphenoxide acts as a nucleophile, attacking a two-carbon electrophile. This corresponds to the Williamson ether synthesis.
Pathway B: A nucleophilic attack by 4-butylphenol on an epoxide, specifically ethylene (B1197577) oxide. This involves a ring-opening mechanism.

Established Synthetic Routes to Aryloxyalcohols
Based on the retrosynthetic analysis, two primary methods are widely employed for the synthesis of this compound and related aryloxyalcohols.
The Williamson ether synthesis is a classical and versatile method for preparing ethers. gold-chemistry.orgbyjus.comwikipedia.org The reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide ion, which then acts as a nucleophile in an S_N2 reaction with an organohalide. byjus.comwikipedia.orgmasterorganicchemistry.com
In the synthesis of this compound, 4-butylphenol is first treated with a base to generate the corresponding 4-butylphenoxide. This phenoxide then displaces a halide from a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, to form the desired ether.
Reaction Scheme:
Deprotonation: 4-butylphenol is treated with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the sodium or potassium 4-butylphenoxide.
Nucleophilic Substitution: The 4-butylphenoxide attacks the primary alkyl halide (2-haloethanol) via an S_N2 mechanism, forming the ether linkage and releasing a halide salt as a byproduct. wikipedia.orgmasterorganicchemistry.com
Common bases and solvents play a crucial role in the reaction's efficiency. The choice of a primary alkyl halide is critical, as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway. masterorganicchemistry.com
Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of Aryloxyalcohols
| Parameter | Typical Reagents/Conditions | Rationale |
|---|---|---|
| Phenolic Substrate | 4-Butylphenol | The nucleophile precursor. |
| Alkyl Halide | 2-Chloroethanol, 2-Bromoethanol | Primary halide is optimal for SN2 reaction. byjus.commasterorganicchemistry.com |
| Base | NaOH, K2CO3, NaH | Deprotonates the phenol to form the more nucleophilic phenoxide. organic-synthesis.com |
| Solvent | Acetonitrile, DMF, Ethanol (B145695) | Polar aprotic solvents are often preferred to solvate the cation and leave the nucleophile reactive. |
| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. byjus.com |
The high ring strain of epoxides makes them susceptible to ring-opening by nucleophiles, even those that are relatively weak. chemistrysteps.comjsynthchem.comyoutube.com This reactivity provides a direct route to β-aryloxyalcohols. In this method, 4-butylphenol attacks ethylene oxide, leading to the formation of this compound. The reaction can be catalyzed by either an acid or a base.
Base-Catalyzed Ring-Opening: Under basic conditions, the phenol is first deprotonated to form the more potent phenoxide nucleophile. jsynthchem.com The phenoxide then attacks one of the carbon atoms of the epoxide ring in an S_N2 fashion, causing the ring to open and form an alkoxide. A subsequent protonation step yields the final product. The attack occurs at the less sterically hindered carbon of the epoxide. khanacademy.orglibretexts.org
Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is protonated first, making the epoxide a better electrophile. libretexts.org The phenol then attacks one of the carbons, opening the ring. For unsymmetrical epoxides, the nucleophile typically attacks the more substituted carbon due to the development of a partial positive charge that resembles a more stable carbocation. youtube.com
A patent describes a method for preparing 2-(4-tert-butyl phenoxy) cyclohexanol where phenol is first condensed with epoxy cyclohexane before the alkylation of the benzene (B151609) ring. google.com This highlights the industrial relevance of epoxide ring-opening reactions in synthesizing similar structures.
Catalytic Synthesis Approaches for Enhanced Selectivity and Efficiency
To improve reaction rates, yields, and sustainability, catalytic methods are increasingly employed in the synthesis of aryl ethers.
Catalysis is classified as either homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where the catalyst is in a different phase. libretexts.orgyoutube.com
Homogeneous Catalysis: In the context of the Williamson synthesis, phase-transfer catalysts (PTCs) are often used. PTCs, such as quaternary ammonium salts, facilitate the transfer of the phenoxide from an aqueous phase to the organic phase containing the alkyl halide, thereby accelerating the reaction. A recent development has shown that the Williamson ether synthesis can be conducted as a homogeneous catalytic process at high temperatures (>300 °C) using catalytic amounts of alkali metal benzoates, which allows the use of weaker alkylating agents like alcohols. acs.orgresearchgate.net
Heterogeneous Catalysis: Heterogeneous catalysts, typically solids, offer advantages in terms of easy separation and reusability. libretexts.org For the synthesis of alkyl aryl ethers, solid acid catalysts like zeolites or tungstophosphoric acid supported on mesoporous silica (TPA-SBA-15) have been used for the alkylation of phenols. sci-hub.se These catalysts can promote the reaction between phenols and alcohols or other alkylating agents, providing a greener alternative to traditional methods.
Table 2: Comparison of Catalytic Systems in Aryl Ether Synthesis
| Catalyst Type | Example | Reaction | Advantages |
|---|---|---|---|
| Homogeneous (PTC) | Tetrabutylammonium (B224687) bromide | Williamson Synthesis | Increased reaction rates, mild conditions. |
| Homogeneous (High Temp) | Alkali metal benzoates | Catalytic Williamson Synthesis | Allows use of weak alkylating agents (e.g., alcohols). acs.orgresearchgate.net |
| Heterogeneous | Zeolites, TPA-SBA-15 | Phenol Alkylation | Easy separation, reusability, environmentally benign. sci-hub.se |
While this compound itself is achiral, the synthetic methodologies described can be adapted to produce chiral analogues, which are valuable intermediates for pharmaceuticals. nih.gov Chiral aryloxyalcohols can be synthesized by the enantioselective ring-opening of epoxides.
A prominent strategy is the kinetic resolution of racemic terminal epoxides using phenols, catalyzed by chiral metal-salen complexes. datapdf.com For example, the Jacobsen hydrolytic kinetic resolution (HKR) has been adapted for use with phenolic nucleophiles. In this process, a chiral catalyst selectively promotes the reaction of one enantiomer of the epoxide with the phenol, leaving the other enantiomer of the epoxide unreacted and in high enantiomeric excess. This allows for the synthesis of enantiopure β-aryloxyalcohols. datapdf.com
The development of biocatalytic methods, using enzymes like ketoreductases or lipases, also provides powerful routes to chiral alcohols and their derivatives through the asymmetric reduction of ketones or the resolution of racemic alcohols. mdpi.comnih.gov
Optimization of Reaction Conditions and Process Scale-Up Considerations
The synthesis of this compound, primarily achieved through the Williamson ether synthesis, is subject to optimization of several key reaction parameters to maximize yield and purity while minimizing costs and environmental impact, particularly during process scale-up. The reaction involves the nucleophilic substitution of a halide (from a 2-haloethanol) by the 4-butylphenoxide ion.
Optimization of Reaction Conditions
The efficiency of the Williamson ether synthesis for producing this compound is highly dependent on the choice of base, solvent, temperature, and the potential use of catalysts.
Base and Solvent System: The reaction commences with the deprotonation of 4-butylphenol to form the more nucleophilic phenoxide. While strong bases like sodium hydride (NaH) are effective, industrial processes often favor weaker, less hazardous, and more economical bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The choice of solvent is critical; polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are known to accelerate Sₙ2 reactions. However, for industrial applications, greener and more cost-effective solvents are preferred. In some cases, the reaction can be performed under solvent-free conditions, which offers significant environmental and economic advantages.
Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 50 to 100 °C, to ensure a reasonable reaction rate. Optimization involves finding the ideal temperature that maximizes product formation within an acceptable timeframe without promoting side reactions, such as the elimination of the alkyl halide or undesired by-product formation.
Phase-Transfer Catalysis (PTC): A significant optimization for this synthesis is the use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB). This technique is particularly useful when dealing with a heterogeneous reaction mixture (e.g., an aqueous solution of sodium hydroxide and an organic solution of the phenol). The PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where it can react with the 2-haloethanol, thereby increasing the reaction rate and allowing for milder reaction conditions. mnstate.edu This can eliminate the need for anhydrous conditions and strong, expensive bases.
Interactive Table: Effect of Parameters on Williamson Ether Synthesis Data presented is illustrative for phenoxide alkylation and demonstrates general principles applicable to the synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome for this compound Synthesis |
| Base | NaOH (aq) | K₂CO₃ (solid) | NaH (anhydrous) | NaOH/PTC offers a balance of reactivity and cost-effectiveness for industrial scale. |
| Solvent | Toluene | Acetonitrile | Solvent-free | Solvent-free or high-boiling point solvents like toluene are preferred for scale-up to simplify product isolation and reduce waste. |
| Catalyst | None | Tetrabutylammonium Bromide (PTC) | None | Use of a PTC dramatically increases reaction rate and yield under milder conditions. |
| Temperature | 50 °C | 80 °C | 110 °C | An optimal temperature, likely 80-100°C, would be sought to balance reaction rate against by-product formation. |
| Yield | Low to Moderate | High | High | High yields (>90%) are achievable with optimized conditions, particularly with PTC. |
Process Scale-Up Considerations
Translating a laboratory-scale synthesis to an industrial process introduces several challenges that must be addressed for a safe, efficient, and economical operation.
Heat Management: The etherification reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a "runaway reaction" if not properly controlled. Therefore, robust cooling systems and careful control over the rate of reagent addition are critical to maintain the optimal reaction temperature.
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial, especially for heterogeneous systems like those employing PTC. Inadequate agitation can lead to poor mass transfer between phases, resulting in slower reaction rates and lower yields. The type of agitator and its speed must be carefully selected and optimized for the specific reactor geometry and reaction mixture properties.
Reagent and Solvent Handling: The handling of large quantities of raw materials, such as 4-butylphenol and 2-chloroethanol, requires appropriate infrastructure and adherence to safety protocols. Solvent choice becomes even more critical at scale, with considerations for cost, flammability, toxicity, and the ease of recovery and recycling.
Process Safety and Environmental Impact: A thorough hazard analysis is required to identify potential risks, such as the handling of corrosive bases or volatile organic solvents. From an environmental perspective, minimizing waste is paramount. This includes optimizing the reaction for high atom economy, recycling solvents, and treating waste streams to neutralize hazardous components. Solvent-free synthesis is an attractive option at an industrial scale as it significantly reduces waste and purification costs. cir-safety.org
Isolation and Purification Techniques for Synthetic Products
Following the synthesis of this compound, a multi-step purification process is required to remove unreacted starting materials, catalysts, salts, and any by-products to achieve the desired product purity. The typical work-up and purification sequence involves extraction, washing, distillation, and potentially crystallization.
Initial Work-up: Extraction and Washing
Quenching and Phase Separation: The reaction mixture is first cooled and often quenched by adding water. This step dissolves inorganic salts (e.g., sodium chloride formed as a by-product) and any remaining water-soluble reagents. An organic solvent that is immiscible with water, such as toluene, methyl isobutyl ketone, or diethyl ether, is then added to extract the crude this compound. bme.hu This results in the formation of two distinct layers: an aqueous layer containing the salts and a denser organic layer containing the desired product. masterorganicchemistry.com
Aqueous Washing: The separated organic layer is then subjected to a series of washes to remove residual impurities.
Alkaline Wash: A wash with a dilute aqueous solution of a base, such as 5% sodium hydroxide, is performed to remove any unreacted 4-butylphenol by converting it into its water-soluble sodium salt. mnstate.edu
Water Wash: Subsequent washes with water or a brine solution (saturated aqueous sodium chloride) are carried out to remove any remaining base and other water-soluble impurities. bme.hu
Drying and Solvent Removal: The washed organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove dissolved water. After filtering off the drying agent, the solvent is removed, typically using a rotary evaporator, to yield the crude product.
Final Purification Techniques
The crude this compound is then subjected to final purification methods to achieve high purity.
Fractional Vacuum Distillation: Distillation is a primary method for purifying liquid organic compounds. Since this compound has a high boiling point, distillation is performed under reduced pressure (vacuum distillation). libretexts.org This lowers the boiling point, preventing thermal decomposition of the compound that might occur at atmospheric pressure. libretexts.org Fractional distillation, using a column with packing material or trays, is employed to efficiently separate the product from impurities with different boiling points, such as residual starting materials or high-boiling by-products.
Interactive Table: Purification Parameters for Phenoxyethanol (B1677644) Derivatives Parameters are illustrative and would require specific optimization for this compound.
| Purification Step | Parameter | Typical Value/Reagent | Purpose |
| Extraction | Solvent | Toluene, Ethyl Acetate | To isolate the crude product from the aqueous reaction mixture. |
| Washing | Wash Solution 1 | 5% Sodium Hydroxide (aq) | To remove unreacted acidic 4-butylphenol. |
| Wash Solution 2 | Brine (Saturated NaCl aq) | To remove residual base and reduce the solubility of the organic product in the aqueous phase. | |
| Distillation | Method | Fractional Vacuum Distillation | To separate the product from components with different boiling points. |
| Pressure | 1 - 20 mmHg | To lower the boiling point and prevent thermal degradation. | |
| Boiling Point | Dependent on pressure | The fraction corresponding to the boiling point of the pure product is collected. | |
| Crystallization | Solvent System | Ethanol/Water, Hexane/Ethyl Acetate | To obtain a highly purified solid product if the compound is a solid at room temperature or forms stable crystals. |
Crystallization: If this compound is a solid at or near room temperature, or if a very high purity is required, recrystallization is an excellent purification technique. mnstate.edu The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical; often, a mixed-solvent system (e.g., ethanol-water or hexane-ethyl acetate) is employed to achieve the ideal solubility profile for effective purification. mnstate.edu The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). jetir.orglibretexts.org
Chemical Reactivity and Transformation Mechanisms of 2 4 Butylphenoxy Ethanol
Oxidation Reactions of the Hydroxyl Moiety
The primary alcohol group (-CH₂OH) is the most susceptible moiety to oxidation in 2-(4-Butylphenoxy)ethanol. The reaction can be controlled to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions.
The oxidation of primary alcohols, such as the hydroxyl moiety in this compound, by chromium (VI) reagents like chromic acid (H₂CrO₄) is a well-established process. The mechanism involves two principal stages. researchgate.net
Formation of a Chromate (B82759) Ester : The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic chromium atom of chromic acid. This results in the formation of a chromate ester intermediate and the elimination of a water molecule. researchgate.net
E2 Elimination : A base (often water) abstracts the proton from the carbon bearing the hydroxyl group (the α-carbon). Concurrently, the C-H bond breaks, and the electrons move to form a carbon-oxygen double bond. This prompts the cleavage of the O-Cr bond, with the chromium atom accepting the electrons and being reduced, typically from Cr(VI) to Cr(IV). researchgate.net
The presence of at least one hydrogen on the α-carbon is essential for this mechanism to proceed, which is why primary and secondary alcohols are readily oxidized, while tertiary alcohols are not. researchgate.net
The oxidation of this compound can yield two primary products depending on the reaction conditions.
Aldehyde Formation : Partial oxidation to the corresponding aldehyde, 2-(4-butylphenoxy)acetaldehyde, can be achieved using milder oxidizing agents, such as Pyridinium Chlorochromate (PCC). The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation. Stopping the reaction at the aldehyde stage is crucial as aldehydes can be readily oxidized further. d-nb.info
Carboxylic Acid Formation : Full oxidation to 2-(4-butylphenoxy)acetic acid occurs when using strong oxidizing agents like chromic acid (Jones reagent, a mixture of CrO₃, H₂SO₄, and acetone) or potassium permanganate (B83412) (KMnO₄). d-nb.inforesearchgate.net In this process, the initially formed aldehyde is hydrated in the aqueous medium to form a gem-diol intermediate, which is then further oxidized to the carboxylic acid. To ensure the reaction goes to completion, the oxidizing agent is used in excess, and the reaction is often heated under reflux. cir-safety.org The feasibility of this transformation is supported by the commercial availability of the closely related compound, 2-(4-tert-butylphenoxy)acetic acid. utahtech.edu
Table 1: Oxidation Products of this compound
| Starting Material | Reagent/Conditions | Major Product | Product Type |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | 2-(4-Butylphenoxy)acetaldehyde | Aldehyde |
Reduction Processes
Reduction reactions of this compound can target either the aromatic ring or lead to the cleavage of the ether bond, depending on the catalyst and conditions employed.
The aromatic phenoxy ring of this compound can be reduced via catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.
Common catalysts for the hydrogenation of aromatic rings include rhodium (Rh), ruthenium (Ru), and platinum (Pt) on a carbon support (e.g., Pt/C). The reaction saturates the benzene (B151609) ring to form the corresponding cyclohexyl derivative, 2-(4-butylcyclohexyloxy)ethanol. The stereochemistry of the product (cis vs. trans isomers) can be influenced by factors such as the catalyst choice and the acidity or basicity of the reaction medium. For example, in the hydrogenation of the related compound 4-tert-butylphenol, acidic conditions tend to favor the cis isomer, while basic conditions favor the trans isomer. libretexts.org
The C-O ether bond in this compound, specifically a β-O-4 aryl ether linkage, can be cleaved under hydrogenolysis conditions. This reaction breaks the molecule into two smaller fragments. researchgate.net
This transformation is often accomplished using a palladium-on-carbon (Pd/C) or ruthenium-on-carbon (Ru/C) catalyst with a hydrogen source. researchgate.netresearchgate.net The reaction proceeds via the cleavage of the C-O bond between the phenoxy oxygen and the ethanol (B145695) chain. The typical products of this reductive cleavage would be 4-butylphenol (B154549) and ethanol.
Research on lignin (B12514952) model compounds, which contain similar β-O-4 ether linkages, demonstrates that this cleavage is a key step in lignin depolymerization. For instance, the hydrogenolysis of 2-phenoxy-1-phenylethanol (B2873073) using a Ru/C catalyst yields phenol (B47542) and ethylbenzene/styrene, confirming the viability of cleaving this type of ether bond. researchgate.netresearchgate.net In some cases, the process can be initiated by the partial hydrogenation of the aromatic ring to an enol ether, which is then susceptible to cleavage. pnnl.gov
Table 2: Potential Reduction Products of this compound
| Reaction Type | Reagent/Conditions | Major Products |
|---|---|---|
| Ring Hydrogenation | H₂, Pt/C or Ru/C | 2-(4-Butylcyclohexyloxy)ethanol |
Substitution Reactions at the Ethanol Chain and Phenoxy Ring
Substitution reactions can occur at two main locations on the this compound molecule: nucleophilic substitution at the ethanol chain's α-carbon and electrophilic substitution on the phenoxy ring.
Nucleophilic Substitution at the Ethanol Chain
The terminal hydroxyl group is a poor leaving group (-OH). weebly.com Therefore, direct nucleophilic substitution at the α-carbon is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group. Common methods include:
Conversion to a Sulfonate Ester : Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, respectively. These are excellent leaving groups, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. weebly.com
Conversion to an Alkyl Halide : Treatment with strong hydrohalic acids (HBr or HCl) protonates the hydroxyl group to form an oxonium ion (-OH₂⁺), which is a good leaving group (H₂O). The subsequent attack by the halide ion (Br⁻ or Cl⁻) produces the corresponding 2-(4-butylphenoxy)ethyl halide. tamu.edu
Once activated, the ethanol chain can react with various nucleophiles (e.g., CN⁻, N₃⁻, I⁻) to introduce new functional groups.
Electrophilic Substitution on the Phenoxy Ring
The phenoxy ring is activated towards electrophilic aromatic substitution (EAS). The alkoxy group (-OCH₂CH₂OH) is an ortho-, para-directing and activating group due to the lone pairs on the ether oxygen, which can be donated into the aromatic ring through resonance. wisc.edu The butyl group at the para position is also an activating, ortho-, para-director. Since the para position is already occupied by the butyl group, incoming electrophiles will be directed to the positions ortho to the alkoxy group (positions 2 and 6 on the ring).
Typical EAS reactions include:
Halogenation : Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would yield 2-bromo-4-butylphenoxy)ethanol or 2-chloro-4-butylphenoxy)ethanol. libretexts.orgmasterorganicchemistry.com
Nitration : Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, likely at an ortho position.
Friedel-Crafts Acylation : Reaction with an acyl halide (e.g., acetyl chloride, CH₃COCl) and a Lewis acid catalyst like AlCl₃ would introduce an acyl group, such as an acetyl group, onto the ring, forming products like 2-acetyl-4-butylphenoxy)ethanol. wisc.eduvedantu.com
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl (-OH) group of this compound is a key site for nucleophilic substitution reactions. However, the hydroxide (B78521) ion (OH⁻) is a poor leaving group, and therefore, direct displacement by a nucleophile is not feasible. nih.govcir-safety.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.
Two primary strategies are employed for this activation:
Protonation in Acidic Media: In the presence of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This creates a neutral water molecule as a good leaving group, which can then be displaced by the conjugate base of the acid (e.g., Br⁻ or I⁻). The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alcohol. For a primary alcohol like this compound, an Sₙ2 mechanism is generally favored. nih.govechemi.comusfq.edu.ec
Conversion to Sulfonate Esters: A milder and often more controlled method involves the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). nih.gov This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. nih.gov This method offers the advantage of proceeding under less harsh conditions than strong acids and allows for the use of a broader spectrum of nucleophiles. nih.gov
The table below summarizes common reagents used for the nucleophilic substitution of the hydroxyl group in alcohols.
| Reagent Class | Specific Reagent(s) | Product | Mechanism |
| Hydrogen Halides | HBr, HI | 2-(4-Butylphenoxy)ethyl bromide/iodide | Sₙ2 |
| Sulfonyl Chlorides | p-Toluenesulfonyl chloride, Methanesulfonyl chloride | 2-(4-Butylphenoxy)ethyl tosylate/mesylate | Sₙ2 |
| Other Halogenating Agents | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | 2-(4-Butylphenoxy)ethyl chloride/bromide | Sₙ2 |
Electrophilic Aromatic Substitution on the Butylphenoxy Moiety
The butylphenoxy moiety of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The existing substituents on the benzene ring—the butyl group and the oxyethanol group—direct the position of incoming electrophiles. Both the alkyl (butyl) and alkoxy (oxyethanol) groups are classified as activating groups and ortho, para-directors. echemi.comnih.govresearchgate.net This is because they donate electron density to the aromatic ring through inductive and resonance effects, respectively, thereby stabilizing the carbocation intermediate formed during the substitution. nih.govclinikally.com
The increased electron density is concentrated at the ortho and para positions relative to the substituent. In the case of this compound, the para position is already occupied by the butyl group. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions relative to the oxyethanol group (i.e., the 2- and 6-positions on the benzene ring).
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.
The general mechanism for these reactions involves the generation of a strong electrophile, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). wikipedia.org Subsequent deprotonation restores the aromaticity of the ring.
The table below outlines typical reagents for various electrophilic aromatic substitution reactions.
| Reaction | Reagent(s) | Electrophile | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(4-Butyl-2-nitrophenoxy)ethanol |
| Bromination | Br₂, FeBr₃ | Br⁺ | 2-(2-Bromo-4-butylphenoxy)ethanol |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 5-Butyl-2-(2-hydroxyethoxy)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(5-Butyl-2-(2-hydroxyethoxy)phenyl)ethan-1-one |
Ether Cleavage Mechanisms
The ether linkage in this compound, while generally stable, can be cleaved under specific and often harsh conditions.
Acid-Catalyzed Ether Bond Scission
The cleavage of ethers is most commonly achieved using strong acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr). cir-safety.orgnih.govresearchgate.net Hydrochloric acid (HCl) is generally not reactive enough for this purpose. The reaction proceeds via nucleophilic substitution.
The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). cir-safety.orgresearchgate.net The halide ion (I⁻ or Br⁻), a good nucleophile, then attacks one of the adjacent carbon atoms.
For an aryl alkyl ether like this compound, the cleavage occurs in a specific manner. The bond between the aromatic ring and the ether oxygen is significantly stronger than the bond between the oxygen and the ethyl group. Consequently, the halide nucleophile will attack the less sterically hindered carbon of the ethyl group in an Sₙ2 reaction. This results in the formation of a phenol and an alkyl halide. researchgate.netnih.gov
The expected products from the acid-catalyzed cleavage of this compound are 4-butylphenol and 2-haloethanol. If an excess of the hydrohalic acid is used, the newly formed hydroxyl group of the 2-haloethanol can undergo a subsequent nucleophilic substitution to yield a 1,2-dihaloethane. researchgate.net
The general reaction is as follows:
C₄H₉-C₆H₄-O-CH₂CH₂OH + HBr → C₄H₉-C₆H₄-OH + Br-CH₂CH₂OH
Photolytic and Radical-Mediated Ether Fragmentation
While 2-phenoxyethanol (B1175444) itself does not absorb UV light at wavelengths greater than 290 nm and is therefore not expected to undergo direct photolysis by sunlight, it can be degraded by radical species. echemi.comnih.gov In the atmosphere, for instance, it can react with photochemically-produced hydroxyl radicals. echemi.com This reaction is estimated to have an atmospheric half-life of approximately 11.8 hours. echemi.com
Some studies suggest that phenoxyethanol (B1677644) and its metabolic intermediates can induce the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, in biological systems. nih.gov This indicates an indirect involvement in radical processes. The generation of these radicals can lead to oxidative damage. nih.gov
Thermal Decomposition and Rearrangement Processes
When subjected to high temperatures, this compound will undergo thermal decomposition. While specific studies on this particular compound are limited, information can be inferred from the thermal behavior of related compounds. Generally, heating 2-phenoxyethanol to decomposition results in the emission of acrid smoke and irritating fumes. echemi.comnih.gov
Gas-Phase Elimination Kinetics and Mechanisms
Research on the gas-phase elimination kinetics of structurally similar compounds, such as 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes, provides insight into the potential thermal decomposition pathways of this compound. researchgate.net These studies, conducted in a static system at temperatures ranging from 330 to 390°C, indicate that the thermal elimination is a homogeneous, unimolecular reaction that follows first-order kinetics. researchgate.net
The proposed mechanism for the decomposition of these related ethers involves a four-membered cyclic transition state. researchgate.net In such a mechanism, a hydrogen atom from the ethyl group would be transferred to the phenoxy oxygen, leading to the concerted cleavage of the C-O ether bond and the formation of 4-butylphenol and ethylene (B1197577) oxide. The latter could further rearrange or decompose under the reaction conditions.
The Arrhenius parameters for the thermal decomposition of related 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes are presented in the table below.
| Compound | log(A, s⁻¹) | Eₐ (kJ mol⁻¹) |
| 2-phenoxytetrahydro-2H-pyran | 14.18 ± 0.21 | 211.6 ± 0.4 |
| 2-(4-methoxyphenoxy)tetrahydro-2H-pyran | 14.11 ± 0.18 | 203.6 ± 0.3 |
| 2-(4-tert-butylphenoxy)tetrahydro-2H-pyran | 14.08 ± 0.08 | 205.9 ± 1.0 |
Data from a study on the gas-phase elimination kinetics of tetrahydropyranyl phenoxy ethers. researchgate.net
These data suggest that the electronic nature of the substituent on the phenoxy ring influences the activation energy of the decomposition.
Substituent Effects on Reaction Rates
The chemical reactivity of the aromatic ring in this compound is significantly influenced by the two substituents attached to it: the butyl group at the para position and the 2-hydroxyethoxy group attached via an ether linkage (-O-CH₂CH₂OH). These groups affect the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions by altering the electron density of the benzene ring.
Butyl Group (-C₄H₉): As an alkyl group, the butyl substituent is considered a weakly activating group. minia.edu.eg It donates electron density to the aromatic ring through an inductive effect and hyperconjugation. libretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. wikipedia.orglumenlearning.com Alkyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. ucalgary.ca
2-Hydroxyethoxy Group (-O-CH₂CH₂OH): The ether oxygen atom directly attached to the ring has lone pairs of electrons that can be donated into the aromatic system through resonance (+R effect). libretexts.org This is a powerful activating effect that strongly increases the electron density of the ring, particularly at the ortho and para positions. minia.edu.eg While oxygen is also highly electronegative and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is generally dominant for oxygen-containing substituents like ethers and hydroxyls. minia.edu.eg Consequently, the 2-hydroxyethoxy group is a strong activating group and an ortho-, para-director. unizin.org
Given that this compound has two activating, ortho-, para-directing groups, the benzene ring is highly activated towards electrophilic aromatic substitution. The reaction rate would be significantly faster than that of benzene. lumenlearning.com The directing effects of the two groups reinforce each other. The butyl group directs to its ortho positions (the meta positions relative to the ether) and its para position (which is occupied by the ether). The stronger activating 2-hydroxyethoxy group directs to its ortho positions (the meta positions relative to the butyl group) and its para position (occupied by the butyl group). Therefore, electrophilic attack will be predominantly directed to the positions ortho to the more powerful activating group, the 2-hydroxyethoxy substituent.
| Substituent Group | Effect on Reactivity | Directing Influence | Dominant Electronic Effect |
|---|---|---|---|
| Butyl (-C₄H₉) | Weakly Activating | Ortho, Para | Inductive Donation / Hyperconjugation |
| 2-Hydroxyethoxy (-O-CH₂CH₂OH) | Strongly Activating | Ortho, Para | Resonance Donation (+R) |
Degradation Pathways and Environmental Fate Studies
The environmental persistence and transformation of this compound are determined by a combination of abiotic and biotic degradation processes. While specific studies on this exact molecule are limited, its environmental fate can be inferred from research on structurally similar compounds, such as other alkylphenol ethoxylates (APEs) and glycol ethers.
Biotic Transformation Pathways and Metabolite Identification
Biodegradation is a crucial process for the removal of this compound from the environment, primarily carried out by microorganisms in soil, sediment, and wastewater treatment plants. nih.gov The compound belongs to the broader class of alkylphenol ethoxylates (APEs), whose biodegradation has been extensively studied. scispace.comnih.gov
Under aerobic conditions, the primary biodegradation of APEs typically proceeds through several key steps: scispace.comresearchgate.net
Oxidation and Shortening of the Ethoxylate Chain: The terminal alcohol of the ethoxy group is oxidized to a carboxylic acid, forming compounds like 4-butylphenoxyacetic acid. This is often followed by the stepwise shortening of the ethoxylate chain.
Oxidation of the Alkyl Chain: The butyl group can also undergo oxidation.
Ether Cleavage: The ether bond is eventually cleaved.
Studies on the degradation of the analogous compound 2-butoxyethanol (B58217) have shown that it proceeds via oxidation to 2-butoxyacetic acid (2-BAA), followed by cleavage of the ether bond to yield n-butanol and glyoxylate. nih.govresearchgate.net A similar pathway can be proposed for this compound.
The degradation of the parent compound can lead to the formation of several intermediate metabolites, which may be more persistent than the original molecule. nih.govresearchgate.net
| Metabolite Class | Potential Specific Metabolites | Formation Pathway |
|---|---|---|
| Carboxylated Ethoxylates | 4-Butylphenoxyacetic acid (BPAA) | Oxidation of the terminal alcohol on the ethoxy chain |
| Carboxylated Alkylphenols | Carboxy-4-butylphenoxyethanol | Oxidation of the butyl side chain |
| Alkylphenols | 4-Butylphenol | Cleavage of the ether linkage |
| Alcohols and Acids | n-Butanol, Butanoic Acid | Resulting from ether cleavage and subsequent metabolism |
Kinetic Modeling of Environmental Degradation Processes
Kinetic modeling is used to quantify the rate at which a compound degrades in the environment, which is essential for assessing its persistence and potential for exposure. oup.com While specific kinetic models for this compound are not available, established models for organic pollutants can be applied.
The degradation of organic compounds in environmental systems is often described using pseudo-first-order kinetics . nih.gov This model is applicable when the concentration of other reactants (such as microorganisms or hydroxyl radicals) remains relatively constant throughout the reaction. The rate of degradation is therefore proportional to the concentration of the pollutant itself.
The pseudo-first-order rate equation is: C = C₀ e-kt
Where:
C is the concentration of the compound at time t
C₀ is the initial concentration
k is the pseudo-first-order rate constant (time⁻¹)
From the rate constant, the environmental half-life (t₁/₂) can be calculated, which represents the time required for half of the initial concentration of the compound to degrade: t₁/₂ = ln(2) / k
For heterogeneous processes like photocatalytic degradation on mineral surfaces, the Langmuir-Hinshelwood (L-H) model is frequently used. mdpi.com This model relates the degradation rate to the concentration of the pollutant and its adsorption onto the catalyst surface. rsc.org
| Kinetic Model | Application | Key Parameters |
|---|---|---|
| Pseudo-First-Order | Biodegradation, aqueous photolysis, and oxidation where other reactants are in excess or constant. oup.com | Rate constant (k), Half-life (t₁/₂) |
| Langmuir-Hinshelwood | Heterogeneous photocatalysis (e.g., on TiO₂ surfaces). mdpi.com | Reaction rate constant (k), Adsorption constant (K) |
These models are fundamental tools for environmental risk assessment, enabling predictions of a chemical's behavior and persistence across different environmental compartments.
Spectroscopic Characterization and Structural Elucidation of 2 4 Butylphenoxy Ethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a complete and unambiguous structural assignment can be achieved.
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The chemical shift of a proton is influenced by the electronegativity of nearby atoms; in 2-(4-Butylphenoxy)ethanol, the two oxygen atoms (ether and alcohol) are expected to deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). openochem.org
The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment:
Aromatic Protons : The para-substituted benzene (B151609) ring creates an AA'BB' system, resulting in two distinct doublets in the aromatic region of the spectrum. The protons closer to the electron-donating ether oxygen (ortho) are expected to be shielded relative to the protons ortho to the alkyl group.
Oxyethanol Protons : The two methylene (B1212753) groups of the ethanol (B145695) moiety (-O-CH₂-CH₂-OH) are chemically distinct. The protons on the carbon adjacent to the phenoxy group (-O-CH₂-) will be deshielded and appear as a triplet. The protons on the carbon bearing the hydroxyl group (-CH₂-OH) will also appear as a triplet, shifted downfield due to the adjacent oxygen. openochem.org
Butyl Chain Protons : The four methylene/methyl groups of the n-butyl chain will each produce a unique signal, with multiplicities determined by the number of adjacent protons (n+1 rule). A triplet is expected for the terminal methyl group, while the internal methylene groups will appear as multiplets. The methylene group directly attached to the aromatic ring will be slightly deshielded.
Hydroxyl Proton : The proton of the alcohol group (-OH) typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. openochem.org
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Butyl -CH₃ | ~0.9 | Triplet | 3H |
| Butyl -CH₂-CH₃ | ~1.3 | Sextet | 2H |
| Butyl -CH₂-CH₂-Ar | ~1.6 | Quintet | 2H |
| Butyl -CH₂-Ar | ~2.6 | Triplet | 2H |
| -CH₂-OH | ~3.9 | Triplet | 2H |
| Ar-O-CH₂- | ~4.1 | Triplet | 2H |
| Ar-H (ortho to O) | ~6.9 | Doublet | 2H |
| Ar-H (ortho to Butyl) | ~7.1 | Doublet | 2H |
Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are primarily influenced by the hybridization and electronic environment of each carbon atom. In this compound, the electronegative oxygen atoms cause a significant downfield shift for the carbons to which they are directly bonded. openochem.org The carbon bearing the hydroxyl group is typically found in the 50–80 ppm range. openochem.org
The predicted ¹³C NMR spectrum would show ten distinct signals, one for each chemically unique carbon atom:
Aromatic Carbons : Six signals are expected, four for the protonated carbons and two for the quaternary carbons (substituted with the ether and butyl groups).
Oxyethanol Carbons : Two signals corresponding to the -O-CH₂- and -CH₂-OH carbons, both expected in the 60-70 ppm range.
Butyl Chain Carbons : Four signals for the four distinct carbons of the n-butyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Butyl -CH₃ | ~14 |
| Butyl -CH₂-CH₃ | ~22 |
| Butyl -CH₂-CH₂-Ar | ~33 |
| Butyl -CH₂-Ar | ~35 |
| -CH₂-OH | ~62 |
| Ar-O-CH₂- | ~68 |
| Ar-C (ortho to O) | ~114 |
| Ar-C (ortho to Butyl) | ~129 |
| Ar-C (ipso, Butyl) | ~141 |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for definitively assigning signals and confirming the molecular structure by revealing through-bond correlations between nuclei. epfl.ch
COSY (COrrelation SpectroscopY) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons within the butyl chain (e.g., -CH₂- coupling to its neighboring -CH₂- groups) and within the oxyethanol chain (-O-CH₂- coupling to -CH₂-OH). It would also confirm the coupling between the ortho and meta protons on the aromatic ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.chnih.gov An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, confirming, for example, which proton signal at ~4.1 ppm corresponds to the carbon at ~68 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). epfl.chsdsu.edu HMBC is vital for connecting the different fragments of the molecule. Key correlations would include a cross-peak between the protons of the Ar-O-CH₂- group and the ipso-carbon of the aromatic ring to which the ether is attached. Similarly, correlations between the protons of the butyl -CH₂-Ar group and the aromatic carbons would confirm the attachment point of the alkyl chain.
Table 3: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Nucleus | Information Gained |
|---|---|---|---|
| COSY | Ar-H (ortho to O) | Ar-H (ortho to Butyl) | Confirms aromatic ring connectivity |
| COSY | Ar-O-CH₂- | -CH₂-OH | Confirms oxyethanol chain connectivity |
| HSQC | All C-H protons | Directly bonded ¹³C | Assigns carbon signals based on proton assignments |
| HMBC | Ar-O-CH₂- | Ar-C (ipso, O) | Confirms ether linkage to the aromatic ring |
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) spectroscopy is an effective tool for identifying the presence of specific functional groups in a molecule. Each group absorbs infrared radiation at a characteristic frequency, corresponding to a specific vibrational mode (e.g., stretching, bending). For this compound, the IR spectrum would be dominated by absorptions from the O-H, C-H, C-O, and aromatic C=C bonds. The spectrum of the closely related compound 2-phenoxyethanol (B1175444) provides a useful reference for expected peak positions. nist.gov
Table 4: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3600 - 3200 | Strong, Broad |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic (Butyl, Ethanol) | 3000 - 2850 | Strong |
| C=C Stretch | Aromatic Ring | 1610 - 1580, 1500 - 1450 | Medium-Strong |
| C-O Stretch | Aryl Ether & Primary Alcohol | 1250 - 1000 | Strong |
The broadness of the O-H stretching band is a direct consequence of intermolecular hydrogen bonding between the alcohol groups of different molecules. researchgate.net The C-H stretching region would show sharp peaks just below 3000 cm⁻¹ for the aliphatic portions and weaker peaks just above 3000 cm⁻¹ for the aromatic ring C-H bonds. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of signals, including the very strong C-O stretching vibrations characteristic of the ether and alcohol. rsc.org
The conformation of a flexible molecule like this compound can significantly influence its vibrational spectrum. rsc.org Rotations around the C-C and C-O single bonds can lead to different stable conformers (rotational isomers), each with a unique set of vibrational frequencies. nih.gov
The C-H stretching region (2800-3000 cm⁻¹) and the C-O stretching region (1000-1250 cm⁻¹) are particularly sensitive to conformational changes. rsc.org For example, the gauche and trans conformations around the O-CH₂-CH₂-O bond in similar molecules are known to produce distinct vibrational bands. rsc.org Therefore, a high-resolution IR or Raman spectrum might show multiple peaks in these regions, suggesting the presence of a mixture of conformers at room temperature. nih.gov
Furthermore, the strength and nature of hydrogen bonding can provide clues about molecular aggregation. The position and shape of the O-H stretching band can change depending on whether the alcohol forms dimers, larger clusters, or intramolecular hydrogen bonds with the ether oxygen. rsc.org A detailed analysis of these vibrational modes, often supported by computational chemistry, can thus provide valuable insights into the preferred three-dimensional structures and intermolecular interactions of this compound. sapub.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. This information is invaluable for confirming the molecular weight and elemental formula of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For a compound with the molecular formula C₁₂H₁₈O₂, such as this compound, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.
Table 1: Representative HRMS Data for C₁₂H₁₈O₂
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈O₂ |
| Calculated Exact Mass | 194.1307 |
| Measured m/z [M+H]⁺ | 195.1380 |
| Mass Accuracy (ppm) | < 5 |
| Elemental Composition | Confirmed |
Note: The measured m/z is a hypothetical value for illustrative purposes.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is crucial for structural elucidation. The fragmentation of this compound is expected to be influenced by the presence of the ether linkage, the aromatic ring, the butyl group, and the primary alcohol.
Common fragmentation pathways for this molecule would include:
Alpha-cleavage at the ether oxygen, leading to the loss of the butoxy group or the formation of a stabilized phenoxy radical or cation.
Cleavage of the C-C bond between the ethyl group and the oxygen, resulting in a fragment corresponding to the hydroxyethyl (B10761427) group (m/z 45).
Benzylic cleavage , where the bond between the butyl group and the aromatic ring is broken, leading to a prominent ion at m/z 137 (phenoxyethanol cation) or a butyl cation (m/z 57).
Loss of water (18 Da) from the primary alcohol, a common fragmentation pathway for alcohols.
Cleavage within the butyl chain , yielding a series of ions separated by 14 Da (CH₂).
The analysis of these characteristic fragment ions allows for the unambiguous identification of the compound's structural features.
Table 2: Predicted Major Fragment Ions for this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 194 | [C₁₂H₁₈O₂]⁺ | Molecular Ion |
| 179 | [C₁₁H₁₅O₂]⁺ | Loss of CH₃ |
| 137 | [C₈H₉O₂]⁺ | Cleavage of the butyl group |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage with rearrangement |
| 94 | [C₆H₆O]⁺ | Phenol (B47542) radical cation |
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and for analyzing its presence in complex mixtures.
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. The retention time from the GC provides an additional layer of identification, while the mass spectrum confirms the identity of the compound. This technique is highly sensitive and can detect impurities at very low levels. The selection of the GC column and temperature program is critical for achieving good separation from potential impurities or other components in a mixture.
Table 3: Typical GC-MS Parameters for Analysis
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium, 1 mL/min |
| MS Ion Source | Electron Ionization (EI), 70 eV |
| MS Scan Range | m/z 40-400 |
Electronic Spectroscopy (UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly useful for studying compounds containing chromophores.
The primary chromophore in this compound is the substituted benzene ring (the phenoxy group). Aromatic systems exhibit characteristic π → π* transitions, which result in strong absorption bands in the UV region. For the parent compound, 2-phenoxyethanol, an optimum detection wavelength of 220 nm has been reported. The butyl group attached to the para position of the benzene ring acts as an auxochrome. An auxochrome is a group of atoms that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The alkyl group, being electron-donating, is expected to cause a slight bathochromic shift (a shift to a longer wavelength) of the absorption maximum (λmax) compared to the unsubstituted phenoxyethanol (B1677644).
The UV-Vis spectrum would therefore be expected to show a strong absorption band in the region of 220-230 nm, characteristic of the substituted benzene ring.
Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition | Chromophore | Expected λmax (nm) |
|---|
The position, intensity, and shape of UV-Vis absorption bands can be influenced by the polarity of the solvent in which the compound is dissolved. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule.
For the π → π* transitions in this compound, an increase in solvent polarity is generally expected to cause a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, in non-polar solvents, the fine vibrational structure of the absorption band may be more resolved. By measuring the UV-Vis spectrum in a series of solvents with varying polarities (e.g., hexane, ethanol, water), the nature of the electronic transitions and the effect of the local environment on the chromophore can be investigated. Solvents like ethanol and water are common choices due to their transparency in the UV region.
Table 5: Anticipated Solvent Effects on the λmax of this compound
| Solvent | Polarity | Expected Shift in λmax |
|---|---|---|
| Hexane | Non-polar | Reference λmax |
| Chloroform | Intermediate Polarity | Slight bathochromic shift |
| Ethanol | Polar Protic | Bathochromic shift |
| Water | Highly Polar Protic | Larger bathochromic shift |
Computational Chemistry and Theoretical Modeling of 2 4 Butylphenoxy Ethanol
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore conformational changes and intermolecular interactions in condensed phases. nih.govnih.gov These simulations rely on a "force field," a set of parameters that defines the potential energy of the system.
The 2-(4-Butylphenoxy)ethanol molecule possesses significant conformational flexibility due to the rotatable bonds in its butyl and ethoxy side chains. MD simulations are an ideal tool for exploring the potential energy surface of the molecule to identify stable conformers and the dynamics of their interconversion. nih.gov By simulating the molecule in a solvent like water or ethanol (B145695) over nanoseconds to microseconds, trajectories can be analyzed to map the conformational landscape. Key dihedral angles, such as those defining the orientation of the butyl chain relative to the phenyl ring and the C-C-O-H angle of the ethanol moiety, are monitored to identify the most populated and lowest-energy states.
As an amphiphilic molecule with a polar head (the hydroxyl group) and a nonpolar tail (the butyl-substituted phenyl ring), this compound is expected to exhibit complex intermolecular interactions and aggregation behavior in solution. MD simulations can elucidate these phenomena.
In aqueous environments, simulations can model the formation of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules, as well as intermolecular hydrogen bonding between two or more molecules of the compound itself. asianpubs.orgnih.govnih.gov The strength and lifetime of these hydrogen bonds can be quantified. Simultaneously, the hydrophobic butylphenyl groups will tend to self-associate to minimize contact with water, leading to the formation of micelles or other aggregates. The radial distribution function (RDF) is a common analytical tool used to quantify the probability of finding one atom or molecule at a certain distance from another, providing clear evidence of molecular structuring and aggregation. ump.edu.my
Table 3: Typical Parameters for an MD Simulation of this compound
| Parameter | Typical Setting | Purpose |
| Force Field | CHARMM, COMPASS, or AMBER | Defines the potential energy function for all atoms. |
| Solvent Model | TIP3P or SPC/E (for water) | Explicitly models the solvent environment. |
| System Size | ~200 solute molecules in a solvent box | Large enough to observe aggregation phenomena. |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions relevant to laboratory experiments. |
| Temperature | 298.15 K (25 °C) | Standard ambient temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 ns - 1 µs | Sufficient duration to observe conformational changes and aggregation. |
Reaction Mechanism Elucidation through In Silico Approaches
Computational chemistry provides a framework for investigating the detailed mechanisms of chemical reactions, such as the oxidation or degradation of this compound. By using methods like DFT, researchers can map the entire reaction pathway from reactants to products. rsc.orgmasterorganicchemistry.com
This process involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy or reaction barrier, which determines the reaction rate. For example, the oxidation of the terminal alcohol group to an aldehyde or carboxylic acid could be studied. masterorganicchemistry.comyoutube.comresearchgate.net The mechanism would likely involve the initial abstraction of the hydroxyl hydrogen, followed by the removal of a hydrogen from the adjacent carbon. masterorganicchemistry.com Alternatively, the oxidation of the ether linkage or the aromatic ring could be explored. By calculating the activation energies for competing pathways, computational models can predict the most likely reaction products under specific conditions. rsc.org
Transition State Identification and Activation Energy Barriers
In the absence of direct computational studies on this compound, theoretical investigations of similar ether compounds, such as propylene (B89431) glycol ethyl ether, offer a framework for understanding its potential reaction pathways. researchgate.net The cleavage of the ether bond in this compound is a critical reaction, and its mechanism can be explored through the identification of transition states and the calculation of associated activation energy barriers.
One probable reaction is the acid-catalyzed cleavage of the ether linkage. wikipedia.orgacs.orgmasterorganicchemistry.com This process typically begins with the protonation of the ether oxygen, enhancing the leaving group potential of the alcohol moiety. masterorganicchemistry.com Following protonation, the reaction can proceed through either an S_N1 or S_N2 mechanism, depending on the stability of the potential carbocation intermediate. Given the primary nature of the carbon attached to the ether oxygen, an S_N2 pathway is generally more likely.
Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such reactions. By locating the transition state structures, which represent the highest energy point along the reaction coordinate, the activation energy (Ea) can be determined. This value is crucial as it dictates the rate of the reaction.
For a hypothetical acid-catalyzed ether cleavage of this compound, the reaction would proceed as follows:
Protonation: The ether oxygen is protonated by an acid catalyst.
Nucleophilic Attack: A nucleophile attacks the electrophilic carbon adjacent to the protonated oxygen.
Transition State: A high-energy transition state is formed where the nucleophile-carbon bond is forming, and the carbon-oxygen bond is breaking.
Products: The final products are 4-butylphenol (B154549) and a derivative of ethanol.
The activation energy for this process would be influenced by both electronic and steric factors.
Table 1: Hypothetical Activation Energies for Ether Cleavage of this compound and Related Compounds
| Compound | Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) |
| This compound | Acid-Catalyzed S_N2 Cleavage | DFT (B3LYP/6-31G) | 110 |
| Phenoxyethanol (B1677644) | Acid-Catalyzed S_N2 Cleavage | DFT (B3LYP/6-31G) | 105 |
| Anisole | Acid-Catalyzed S_N2 Cleavage | DFT (B3LYP/6-31G*) | 115 |
Note: The values for this compound are hypothetical and extrapolated from trends observed in similar molecules for illustrative purposes.
Kinetic Modeling and Rate Constant Prediction
Kinetic modeling utilizes the parameters derived from computational studies, such as activation energies, to predict reaction rates under various conditions. The Arrhenius equation is a fundamental component of this modeling, relating the rate constant (k) to the activation energy and temperature.
Arrhenius Equation: k = A * exp(-Ea / RT)
Where:
k is the rate constant
A is the pre-exponential factor
Ea is the activation energy
R is the universal gas constant
T is the temperature in Kelvin
By calculating the activation energy through computational methods, it is possible to predict the rate constant for reactions such as the ether cleavage of this compound. The pre-exponential factor (A) can also be estimated from the vibrational frequencies of the transition state and reactants, as determined by computational frequency analysis.
Kinetic models can be further developed to simulate more complex reaction systems, incorporating multiple reaction steps and competing pathways. For instance, in an industrial setting, understanding the kinetics of this compound degradation or synthesis would be crucial for process optimization.
Table 2: Predicted Rate Constants for the Ether Cleavage of this compound at Different Temperatures
| Temperature (K) | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Predicted Rate Constant (s⁻¹) |
| 300 | 110 | 1.0 x 10¹³ | 3.5 x 10⁻⁷ |
| 350 | 110 | 1.0 x 10¹³ | 2.1 x 10⁻⁴ |
| 400 | 110 | 1.0 x 10¹³ | 0.02 |
Note: These are predicted values based on a hypothetical activation energy and pre-exponential factor for illustrative purposes.
Structure-Property Relationship Predictions via Computational Descriptors
Computational descriptors provide a quantitative link between the molecular structure of a compound and its macroscopic properties. For this compound, these descriptors can be used to predict its chemical behavior and reactivity.
Correlation of Electronic Structure with Chemical Behavior
The electronic structure of this compound, particularly the distribution of electron density, is a key determinant of its chemical behavior. Computational methods can be used to calculate various electronic descriptors:
Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the ether and hydroxyl groups are expected to be electron-rich, making them susceptible to electrophilic attack, such as protonation.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the HOMO-LUMO gap, are indicative of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. In this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and oxygen atoms, while the LUMO may be distributed over the aromatic system.
Partial Atomic Charges: The calculation of partial atomic charges reveals the distribution of charge within the molecule. The oxygen atoms will carry a partial negative charge, while the adjacent carbon and hydrogen atoms will have partial positive charges, influencing their reactivity towards polar reagents.
Studies on similar molecules, such as phenoxyacetic acid derivatives, have shown that the substitution pattern on the aromatic ring significantly influences the electronic properties and, consequently, the reactivity of the molecule. mdpi.com
Table 3: Hypothetical Electronic Descriptors for this compound
| Descriptor | Value | Implication for Chemical Behavior |
| HOMO Energy | -6.5 eV | Susceptibility to electrophilic attack |
| LUMO Energy | 1.2 eV | Susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 7.7 eV | Relatively high stability |
| Dipole Moment | 2.5 D | Moderate polarity |
Note: These values are hypothetical and intended for illustrative purposes.
Steric Hindrance Analysis and its Impact on Reactivity
The bulky tert-butyl group, if present instead of the n-butyl group, would exert significant steric hindrance, potentially shielding the ether oxygen and the aromatic ring from attack by reagents. nih.gov Even with the n-butyl group, its conformational flexibility can influence the accessibility of reactive sites.
Computational methods can be used to quantify steric effects:
Molecular Modeling and Visualization: 3D models of this compound can be generated to visualize the spatial arrangement of atoms and identify potential steric clashes.
Steric Parameters: Quantitative measures of steric hindrance, such as Taft's steric parameter (Es), can be estimated using computational approaches.
The impact of steric hindrance is particularly relevant in reactions involving the aromatic ring or the ether linkage. For example, in an electrophilic aromatic substitution reaction, the position of substitution on the ring will be influenced by the directing effects of the ether group and the steric hindrance posed by the butyl group. Similarly, the rate of nucleophilic attack at the ether linkage can be reduced by steric crowding around the reaction center.
Table 4: Comparison of Steric Effects in Butyl-Substituted Phenoxyethanol Isomers
| Isomer | Position of Butyl Group | Expected Steric Hindrance at Ether Linkage | Impact on Reactivity |
| This compound | para | Low | Minimal impact on ether cleavage |
| 2-(2-Butylphenoxy)ethanol | ortho | High | Significant decrease in ether cleavage rate |
| 2-(3-Butylphenoxy)ethanol | meta | Moderate | Moderate impact on ether cleavage |
Note: This table presents a qualitative analysis based on general principles of steric hindrance.
Structure Activity Relationship Sar Studies of 2 4 Butylphenoxy Ethanol and Analogues
Rational Design of Derivatives Based on the Phenoxyethanol (B1677644) Core
The rational design of derivatives of 2-(4-butylphenoxy)ethanol is a targeted approach to creating new molecules with modified or enhanced chemical activities. This process begins with the core phenoxyethanol structure, which serves as a scaffold for systematic chemical alterations. The primary goals are to probe the molecule's interactions, alter its physicochemical properties such as solubility and lipophilicity, and enhance its reactivity or stability.
Strategies for derivative design often involve:
Modifying Substituents: Introducing or altering functional groups on the aromatic ring to modulate its electronic properties. For example, adding electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups, or additional electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃), can significantly impact the reactivity of the phenoxy moiety. mdpi.comresearchgate.net
Altering the Alkyl Chain: Changing the length, branching, or saturation of the butyl group to study steric and hydrophobic effects.
This targeted approach, based on known chemical principles, allows for the development of analogues with fine-tuned properties, moving beyond trial-and-error methods toward a more predictive model of chemical activity. rsc.orgmdpi.comnih.gov
Impact of Butyl Substituent Isomerism (n-, iso-, sec-, tert-butyl) on Molecular Interactions
The constitutional isomerism of the butyl group attached to the phenoxy ring at the para-position has a profound impact on the molecule's three-dimensional shape, steric profile, and electronic properties. These differences influence how the molecule interacts with its environment, including solvent molecules, reactants, or biological targets. The four primary isomers are n-butyl, isobutyl, sec-butyl, and tert-butyl. wikipedia.org
Steric Hindrance: The steric bulk increases significantly from the linear n-butyl group to the highly branched tert-butyl group. wikipedia.org This "tert-butyl effect" can provide kinetic stabilization by sterically shielding the aromatic ring or the ether linkage from chemical attack. wikipedia.orgstackexchange.com In reactions involving the phenoxy ring, the bulky tert-butyl group can hinder the approach of reactants to adjacent positions. stackexchange.com
Lipophilicity and Solubility: All butyl isomers increase the lipophilicity of the molecule compared to the parent phenoxyethanol. However, the shape of the isomer influences these properties. The more compact, spherical shape of the tert-butyl group may lead to different packing in solid states and subtly different solvation properties compared to the more flexible n-butyl chain.
Electronic Effects: Alkyl groups are generally considered electron-donating through an inductive effect (+I). The tert-butyl group has a stronger +I effect than the n-butyl group. However, the electronic influence is also affected by hyperconjugation. The tert-butyl group, lacking alpha-hydrogens, cannot participate in hyperconjugation with the aromatic ring, whereas the other isomers can. quora.com This can lead to nuanced differences in the electron density of the benzene (B151609) ring, affecting its reactivity in electrophilic aromatic substitution reactions. quora.com
Chirality: The sec-butyl group is chiral, meaning that 2-(4-sec-butylphenoxy)ethanol (B12000678) would exist as a pair of enantiomers. wikipedia.org This introduces the possibility of stereospecific interactions, a critical factor in many chemical and biological systems.
| Isomer | Structure | Relative Steric Bulk | Key Features |
|---|---|---|---|
| n-Butyl | −CH₂−CH₂−CH₂−CH₃ | Low | Linear, flexible chain. |
| Isobutyl | −CH₂−CH(CH₃)₂ | Moderate | Branched at the β-carbon. |
| sec-Butyl | −CH(CH₃)−CH₂−CH₃ | Moderate | Chiral center at the point of attachment. |
| tert-Butyl | −C(CH₃)₃ | High | Highly branched, bulky, no α-hydrogens. wikipedia.org |
Systematic Modifications of the Phenoxy and Ethanol (B145695) Moieties
Systematic modification of the phenoxy and ethanol moieties is a cornerstone of SAR studies, providing insight into how each part of the molecule contributes to its chemical character.
Modifications to the Phenoxy Moiety: Beyond altering the butyl group, the aromatic ring itself can be modified. This includes:
Positional Isomerism: Moving the butyl group from the para- (4-) position to the ortho- (2-) or meta- (3-) position. This would drastically alter steric hindrance around the ether oxygen and change the electronic influence on the ring.
Additional Substitution: Introducing other functional groups onto the ring. For example, adding an electron-withdrawing group like a chlorine atom could antagonize the electron-donating effect of the butyl group, thereby altering the ring's reactivity. mdpi.com
Modifications to the Ethanol Moiety: The 2-hydroxyethyl side chain is a critical site for hydrogen bonding and can be a reactive center. Modifications include:
Esterification and Etherification: The terminal hydroxyl group can be converted to an ester or an ether. researchgate.netmerckmillipore.com For example, reaction with acetic anhydride (B1165640) would yield 2-(4-butylphenoxy)ethyl acetate. This modification removes the hydrogen-bond donating capability of the molecule and increases its lipophilicity.
Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, yielding (4-butylphenoxy)acetaldehyde or (4-butylphenoxy)acetic acid, respectively. cir-safety.org These changes introduce new chemical functionalities and drastically alter the molecule's acidic and electronic properties.
Correlations between Structural Features and Specific Chemical Activities
The ultimate goal of SAR studies is to draw clear correlations between specific structural features and the resulting chemical activities.
The nature and position of substituents on the phenoxy ring significantly influence the rates and equilibrium of chemical reactions. The para-butyl group in this compound acts as an electron-donating group (EDG), which has predictable effects on reactions involving the aromatic ring.
Reaction Kinetics: Studies on various substituted phenolic compounds show that EDGs increase the electron density of the benzene ring. mdpi.comresearchgate.net This enhanced density makes the ring more susceptible to electrophilic attack, leading to higher reaction rates in processes like oxidation by hydroxyl radicals. mdpi.comresearchgate.net For instance, the pseudo-first-order rate constants (k_obs) for the OH oxidation of phenols with EDGs (like -CH₃) are generally higher than those with electron-withdrawing groups (like -NO₂). mdpi.comresearchgate.net The butyl group is expected to have a similar, if not slightly stronger, activating effect compared to a methyl group. Therefore, this compound would be expected to react faster in electrophilic aromatic substitutions than unsubstituted phenoxyethanol.
| Substituent Group | Example Compound | Electronic Effect | Relative Reaction Rate (k_obs) |
|---|---|---|---|
| -CH₃ (para) | p-Cresol | Electron Donating (+I, Hyperconjugation) | Higher |
| -H | Phenol | Neutral (Reference) | Baseline |
| -COOH (para) | p-Hydroxybenzoic acid | Electron Withdrawing (-M) | Lower |
| -NO₂ (para) | p-Nitrophenol | Electron Withdrawing (-M, -I) | Lower |
Thermodynamics: Substituents also affect thermodynamic properties like bond dissociation enthalpy (BDE). The O-H bond in the phenolic hydroxyl group (if the ether were hydrolyzed) or C-H bonds on the butyl group can be weakened or strengthened by electronic effects. EDGs like the butyl group can stabilize a resulting phenoxy radical, potentially lowering the BDE of a phenolic proton and making the compound more susceptible to hydrogen atom transfer reactions.
Stereochemistry introduces a crucial layer of complexity and specificity to the chemical activity of this compound analogues. While the parent molecule is achiral, modifications can easily introduce chiral centers.
Prochirality of the Ethanol Moiety: The two hydrogen atoms on the carbon adjacent to the hydroxyl group (C1) of the ethanol moiety are prochiral. This means that while they are chemically equivalent in an achiral environment, they can be distinguished by chiral reagents, such as enzymes. Studies on the anaerobic biodegradation of 2-phenoxyethanol (B1175444) have shown that the enzymatic cleavage of the ether bond involves a stereospecific 1,2-shift of a hydrogen atom from C1 to C2. d-nb.info Specifically, the pro-S hydrogen is selectively transferred, demonstrating that enzymatic systems can differentiate between these two hydrogens. d-nb.info This has significant implications for understanding the metabolic pathways and chemical transformations of such molecules in biological or catalytic systems.
Introduction of Chirality: As mentioned, using a sec-butyl group for the substituent on the phenoxy ring introduces a chiral center. This would result in (R)- and (S)-enantiomers of 2-(4-sec-butylphenoxy)ethanol. These enantiomers would have identical physical properties in an achiral environment but could exhibit different reaction rates and binding affinities in the presence of other chiral molecules. nih.govlongdom.org
Diastereomers: If a second chiral center were introduced, for instance by adding a methyl group to the C1 of the ethanol chain to create 1-(4-butylphenoxy)propan-2-ol, the molecule would exist as diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., melting point, boiling point, solubility) and can be separated by standard laboratory techniques like chromatography. nih.gov Their different three-dimensional arrangements would lead to distinct chemical activities and interaction profiles.
The consideration of stereochemistry is therefore essential for a complete understanding of the structure-activity relationships of this compound derivatives, as the spatial arrangement of atoms can be as important as the connectivity. longdom.orgrsc.org
Applications in Advanced Chemical Research and Technology
Role as a Versatile Synthetic Intermediate for Complex Organic Molecules
The molecular structure of 2-(4-Butylphenoxy)ethanol makes it a valuable building block, or intermediate, in the synthesis of more complex organic molecules. While specific documented pathways starting directly from this compound are specialized, the utility of its structural analogs, such as 2-(4-tert-Butylphenyl)ethanol and 2-(4-Aminophenyl)ethanol, is well-established in the creation of pharmaceuticals and agrochemicals. chemicalbook.comchemicalkland.com The presence of a hydroxyl (-OH) group and an aromatic ring allows for a wide range of chemical transformations, enabling chemists to construct larger, more intricate molecular frameworks.
The unique chemical structure of related phenoxy ethanol (B145695) compounds allows them to participate in various reactions, making them invaluable in generating useful molecules for the pharmaceutical and agricultural industries. chemicalkland.com For instance, compounds with this core structure are instrumental in creating active pharmaceutical ingredients (APIs) by serving as a foundational piece in multi-step organic reactions. chemicalkland.commdpi.com In the agricultural sector, this versatility is harnessed to formulate innovative pesticides. chemicalkland.com The synthesis of the drug (S)-betaxolol, for example, utilizes a precursor, 4-(2-cyclopropylmethoxyethyl)phenol, which shares a similar structural motif, highlighting the importance of this class of compounds in medicinal chemistry. ntnu.no
| Related Intermediate Compound | Application in Synthesis | Reference |
|---|---|---|
| 2-(4-tert-Butylphenyl)ethanol | Intermediate for pharmaceuticals, agrochemicals, and dyestuffs. | chemicalbook.com |
| 2-(4-Aminophenyl)ethanol | Building block for active pharmaceutical ingredients (APIs) and pesticides. | chemicalkland.com |
| 1-(4-Phenoxyphenyl)-2-propyl alcohol | Intermediate for the agricultural insecticide Fenoxycarb. | google.com |
| (R)-1-[4-(trifluoromethyl)phenyl]ethanol | Intermediate for drugs such as chemokine CCR5 antagonists. | mdpi.com |
Exploration in Materials Science and Polymer Chemistry
The properties of this compound also make it a compound of interest in the fields of materials science and polymer chemistry.
Phenolic compounds are increasingly investigated as precursors for bio-based polymers to address the demand for sustainable materials. mdpi.com For example, 2-methoxy-4-vinylphenol (B128420) (MVP), a monomer derived from lignin (B12514952), has been successfully used as a platform to prepare functional monomers for radical polymerizations. mdpi.comresearchgate.net These monomers have been converted into both thermoplastics and thermoset polymers, demonstrating the potential of phenoxy-based structures in polymer synthesis. mdpi.comresearchgate.net The structure of this compound, with its reactive hydroxyl group, could potentially be modified to create novel monomers. The incorporation of the butylphenoxy group into a polymer backbone could impart specific properties such as thermal stability, hydrophobicity, and altered mechanical characteristics.
Development of Analytical Standards and Methodologies
The accurate detection and quantification of chemical compounds are crucial for quality control and research. This compound and its relatives are often analyzed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for the separation, identification, and quantification of phenoxyethanol (B1677644) and its derivatives in various products. researchgate.netijpsonline.com Validated reversed-phase HPLC methods have been developed for the simultaneous determination of these compounds. ijpsonline.com Such methods are essential for routine quality control analysis and stability testing of pharmaceutical and cosmetic formulations. researchgate.netijpsonline.com The development of these analytical procedures requires pure reference standards, a role for which this compound can be utilized to calibrate instruments and validate methodologies. Ethanol can also be employed as a non-toxic and environmentally benign component of the mobile phase in reversed-phase HPLC. axionlabs.comscielo.brsigmaaldrich.com
| Parameter | Typical Condition for Phenoxyethanol Analysis | Reference |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | ijpsonline.com |
| Stationary Phase (Column) | Lichrosorb C8 (150Χ4.6 mm, 5 μm) | ijpsonline.com |
| Mobile Phase | Isocratic mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v) | ijpsonline.com |
| Flow Rate | 1.0 mL/min | ijpsonline.com |
| Detection | UV at 258 nm | ijpsonline.com |
Investigation in Chemical Sensing Technologies (based on related compounds)
While direct applications of this compound in chemical sensing are not widely documented, the detection of related phenolic compounds is an active area of research. mdpi.com Chemical sensors are devices that transform a chemical interaction into an analytical signal. Electrochemical sensors, for example, use electrodes as signal transducers to measure changes caused by the recognition of a target molecule. mdpi.com
Enzyme-based biosensors are particularly attractive for their specificity. mdpi.com For instance, the enzyme acetylcholinesterase (AChE) is used in sensors to detect toxic materials like pesticides and heavy metals. mdpi.com The activity of this enzyme can be inhibited by certain phenolic compounds, and this inhibition can be measured as a change in an optical or electrochemical signal. mdpi.com This principle suggests that a sensor for this compound could be developed if a specific biological recognition element, such as an enzyme or an aptamer that selectively binds to it, were identified and integrated into a sensor platform.
Design of Organic Vapor Sensors (e.g., ethanol)
The detection of volatile organic compounds (VOCs) is crucial for environmental monitoring, industrial safety, and medical diagnostics. While traditional sensors often rely on metal oxides, there is a growing interest in using organic materials for creating more selective and sensitive detection devices. juniperpublishers.com Organic sensors can offer advantages such as flexibility, low-power operation, and the ability to be chemically tailored for specific analytes.
The potential use of this compound in an organic vapor sensor, for instance, for detecting ethanol, would hinge on its surface properties and its interaction with the target vapor molecules. The phenoxy portion of the molecule provides a region for potential π-π stacking interactions with other aromatic compounds, while the butyl group introduces a non-polar, hydrophobic character. The terminal hydroxyl group (-OH) is capable of forming hydrogen bonds, which is a key interaction for detecting polar molecules like ethanol.
In a sensor design, a thin film of this compound or a polymer incorporating it could be coated onto a transducer, such as a surface acoustic wave (SAW) device. When ethanol vapor is introduced, the molecules would adsorb onto the film, altering its mass or viscoelastic properties. This change would, in turn, modify the velocity of the acoustic wave, generating a detectable electronic signal. juniperpublishers.com The balance of hydrophobic (butyl group) and hydrophilic (hydroxyl group) characteristics could enhance selectivity, potentially reducing interference from water vapor, a common challenge for sensors based on metal oxides. instras.com
Table 1: Comparison of Sensing Material Characteristics for Ethanol Detection
| Feature | Metal Oxide Sensors (e.g., SnO₂) | Organic Material-Based Sensors | Potential Role of this compound |
| Operating Principle | Change in electrical resistance upon gas adsorption. | Change in mass, optical, or electrical properties. juniperpublishers.com | Could serve as a functional layer where adsorption alters physical properties. |
| Operating Temperature | High (e.g., 250 °C). mdpi.com | Typically room temperature. | Enables low-power, room-temperature operation. |
| Selectivity | Often broad, can be improved with dopants. instras.commdpi.com | Can be tuned by modifying the organic molecule's functional groups. juniperpublishers.com | The combination of aromatic, alkyl, and hydroxyl groups could be tailored for specific VOCs. |
| Humidity Interference | High sensitivity to humidity is a common issue. instras.com | Can be designed to be hydrophobic to reduce water interference. | The butyl group imparts hydrophobicity, potentially mitigating humidity effects. |
Research into related compounds shows that modifying the functional groups on a core structure is a viable strategy for tuning sensor sensitivity and selectivity. The molecular structure of this compound makes it a promising platform for such investigations in the field of chemical sensors.
Potential in Non-Linear Optical (NLO) Material Design (based on related compounds)
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from a laser. They are fundamental to technologies like frequency conversion (e.g., second-harmonic generation), optical switching, and data storage. dtic.mil Organic molecules have attracted significant attention for NLO applications due to their large optical non-linearities, fast response times, and molecular engineering potential.
The NLO properties of organic materials typically arise from molecules that have a specific electronic structure: an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" arrangement facilitates the intramolecular charge transfer necessary for a strong second-order NLO response. google.com
While this compound itself does not possess this classic "push-pull" structure, its molecular framework makes it a valuable precursor or building block for the synthesis of advanced NLO materials. Researchers have successfully created complex NLO-active polymers using chromophores that feature an ethanolamine (B43304) derivative. For example, the chromophore 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol incorporates an amino group (donor) and a nitro group (acceptor) linked by a conjugated system, demonstrating excellent NLO properties. mdpi.comnih.gov
The this compound molecule can be chemically modified to create a potent NLO chromophore.
Introducing an Electron-Donating Group: The phenoxy ring can be functionalized with a strong electron-donating group, such as an amino (-NH₂) or alkoxy (-OR) group.
Introducing an Electron-Accepting Group: A strong electron-accepting group, like a nitro (-NO₂) or cyano (-CN) group, could be added to the opposite end of the aromatic system.
Extending Conjugation: The π-system could be extended by introducing double or triple bonds to enhance the intramolecular charge transfer.
The terminal hydroxyl group on the ethanol moiety is particularly useful. It provides a reactive site for attaching the newly designed NLO chromophore to a polymer backbone, a common strategy for creating stable, processable NLO materials with aligned chromophores. google.com
Table 2: Structural Comparison for NLO Potential
| Structural Feature | Typical NLO Chromophore (e.g., Disperse Red 1) google.com | This compound | Potential Modification for NLO Activity |
| Electron Donor | Yes (e.g., amino group) | No (Butyl group is a weak donor) | Functionalize the ring with an amino or alkoxy group. |
| π-Conjugated System | Yes (e.g., azobenzene) | Yes (Benzene ring) | Extend conjugation with stilbene (B7821643) or alkyne linkers. |
| Electron Acceptor | Yes (e.g., nitro group) | No | Add a nitro or cyano group to the aromatic system. |
| Polymer Attachment Site | Yes (e.g., hydroxyl group) | Yes (Hydroxyl group) | The existing -OH group is suitable for polymerization. |
By using this compound as a starting material, chemists can build complex molecules tailored for specific NLO applications, leveraging its robust chemical framework and versatile reactive handle. researchgate.net
Future Research Directions and Emerging Trends
Green Chemistry Approaches for Sustainable Synthesis
The traditional synthesis of 2-(4-Butylphenoxy)ethanol often relies on the Williamson ether synthesis, a robust but frequently environmentally taxing method. masterorganicchemistry.comchemistrytalk.org This reaction typically involves stoichiometric amounts of strong bases and polar aprotic solvents, leading to significant salt waste and challenging purification processes. masterorganicchemistry.comchemistrytalk.org Future research is critically focused on developing greener, more sustainable synthetic routes that enhance efficiency while minimizing environmental impact.
Key areas of investigation include:
Catalytic Systems: A shift from stoichiometric reagents to catalytic methods is paramount. Research into catalytic Williamson ether synthesis (CWES) using weak alkylating agents like alcohols could dramatically reduce salt byproducts. acs.orgresearchgate.net Exploring novel phase-transfer catalysts or metal-free synthesis conditions using reagents like diaryliodonium salts in water could also provide milder and more eco-friendly alternatives. organic-chemistry.org
Green Solvents and Conditions: The replacement of conventional volatile organic compounds (VOCs) with benign solvents is a central tenet of green chemistry. Future studies will likely explore the feasibility of using water, supercritical fluids, or bio-derived solvents for the synthesis of this compound. Additionally, optimizing reaction conditions using microwave or ultrasound assistance could shorten reaction times and reduce energy consumption.
Atom Economy: Developing synthetic pathways with high atom economy is crucial. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Alternative routes, such as the reductive etherification of corresponding ketones and alcohols, could offer more efficient pathways. nrel.gov
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for this compound
| Feature | Traditional Williamson Ether Synthesis | Emerging Green Approaches |
|---|---|---|
| Base | Stoichiometric (e.g., NaH, NaOH) | Catalytic amounts of a weaker base |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Water, bio-solvents, supercritical CO2 |
| Byproducts | High volume of salt waste | Minimal salt, water as a primary byproduct |
| Energy Input | Often requires prolonged heating | Potentially lower with microwave/ultrasound |
| Atom Economy | Moderate | High (with catalytic and alternative routes) |
In-depth Mechanistic Investigations of Complex Reaction Networks
A thorough understanding of the reaction mechanisms governing the synthesis of this compound is essential for optimizing reaction conditions, maximizing yield, and minimizing the formation of unwanted byproducts. While the Williamson ether synthesis appears straightforward, it can be complicated by competing reactions, such as C-alkylation of the phenoxide ion, especially under certain solvent conditions. rsc.orgresearchgate.net
Future research will increasingly rely on a synergistic approach combining experimental studies with advanced computational chemistry to unravel these complex reaction networks:
Computational Modeling: Density Functional Theory (DFT) calculations are powerful tools for investigating reaction energetics and transition states. rsc.orgnih.gov Future studies will likely employ DFT to map the potential energy surfaces for both O-alkylation (ether formation) and C-alkylation pathways. rsc.orgsemanticscholar.org This can elucidate the factors—such as solvent polarity, counter-ion presence, and temperature—that dictate regioselectivity. researchgate.net
Kinetic Studies: Detailed kinetic analysis can provide crucial insights into reaction rates and orders, helping to validate proposed mechanisms. rsc.orgrsc.org By combining experimental rate data with computational models, researchers can build a comprehensive picture of the reaction dynamics.
Byproduct Identification and Analysis: A significant area of future work will be the thorough characterization of minor products formed during synthesis. Understanding the pathways that lead to these impurities, such as the double alkylation of the aromatic ring, is critical for developing cleaner and more efficient synthetic protocols. rsc.org
Table 2: Potential Reaction Pathways for Mechanistic Investigation
| Reaction Pathway | Description | Investigational Tools |
|---|---|---|
| O-Alkylation (Desired) | Nucleophilic attack by the phenoxide oxygen on the alkyl halide. | DFT, Kinetic Analysis, Isotopic Labeling |
| C-Alkylation (Side Reaction) | Electrophilic attack on the aromatic ring at the ortho or para position. | DFT, NMR Spectroscopy, Product Isolation |
| Elimination | E2 elimination of the alkyl halide, favored with bulky reagents. | Kinetic Studies, Byproduct Analysis (GC-MS) |
| Solvent Effects | Influence of solvent polarity and hydrogen bonding on reaction selectivity. | Comparative Experimental Studies, Solvation Models (DFT) |
Integration of High-Throughput Experimentation with Automated Synthesis
The optimization of reaction conditions for synthesizing specialty chemicals like this compound is traditionally a time-consuming and resource-intensive process. The integration of high-throughput experimentation (HTE) with automated synthesis platforms offers a transformative approach to accelerate this crucial phase of research and development. acs.orgchemrxiv.orgrsc.org
Emerging trends in this area include:
Automated Reaction Optimization: Automated flow reactors and microfluidic systems enable the rapid screening of a wide array of reaction parameters, including temperature, concentration, catalyst loading, and residence time. acs.orgresearchgate.net By employing Design of Experiments (DoE) methodologies, these platforms can efficiently map the reaction landscape and identify optimal conditions with minimal human intervention. chemrxiv.orgchemrxiv.org
Library Synthesis: Automated platforms can be used to synthesize libraries of this compound derivatives by varying either the phenolic or the ethanol (B145695) component. This allows for the rapid generation of new molecules for screening in materials science or other applications.
Real-Time Analysis and Self-Optimization: The coupling of automated reactors with real-time analytical techniques (e.g., HPLC, GC-MS) creates a feedback loop. rsc.orgaip.org This allows the system to analyze the outcome of an experiment and use algorithms to decide the parameters for the next, leading to autonomous "self-optimizing" systems that can independently find the best reaction conditions. rsc.org
Table 3: Hypothetical HTE Screening Plate for Synthesis Optimization
| Well | Catalyst | Temperature (°C) | Solvent | Base Concentration (M) |
|---|---|---|---|---|
| A1 | Catalyst A | 80 | Toluene | 0.1 |
| A2 | Catalyst A | 100 | Toluene | 0.1 |
| B1 | Catalyst B | 80 | Acetonitrile | 0.1 |
| B2 | Catalyst B | 100 | Acetonitrile | 0.1 |
| C1 | Catalyst A | 80 | Toluene | 0.2 |
| C2 | Catalyst A | 100 | Toluene | 0.2 |
| D1 | Catalyst B | 80 | Acetonitrile | 0.2 |
| D2 | Catalyst B | 100 | Acetonitrile | 0.2 |
Advancements in Predictive Modeling for Molecular Design
As the demand for materials with specific functionalities grows, the ability to design molecules with tailored properties in silico before their synthesis becomes increasingly valuable. Advancements in computational chemistry and machine learning are enabling the development of robust predictive models that can accelerate the discovery of new derivatives of this compound. nih.govacs.org
Future research directions in this domain will focus on:
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models establish mathematical relationships between the chemical structure of a molecule and its physical, chemical, or biological properties. longdom.org These models can be trained on existing data to predict properties like glass transition temperature, solubility, and thermal stability for novel derivatives of this compound, guiding the selection of the most promising candidates for synthesis.
Machine Learning and AI: Machine learning algorithms can analyze vast datasets to identify complex patterns that are not apparent to human researchers. mpdata.frchemcopilot.comemerj.com These tools can be used to optimize synthetic routes, predict reaction outcomes, and even generate novel molecular structures with desired properties from scratch. acs.orgopengovasia.com
Generative Models: Deep learning-based generative models can design new molecules with specific target properties. semanticscholar.orgacs.org By defining a set of desired attributes (e.g., high refractive index, specific viscosity), these models can propose novel chemical structures based on the this compound scaffold for applications in advanced materials.
Table 4: Properties of this compound Derivatives Amenable to Predictive Modeling
| Property to Predict | Modeling Technique | Potential Application |
|---|---|---|
| Glass Transition Temp. (Tg) | QSPR, Graph Neural Networks | Polymer Science |
| Solubility | Machine Learning, COSMO-RS | Formulation Science |
| Refractive Index | DFT, Machine Learning | Optical Materials |
| Thermal Stability | QSPR, Molecular Dynamics | High-Performance Materials |
| Biodegradability | Predictive Toxicology Models | Sustainable Chemistry |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The true potential of this compound and its derivatives will be realized through collaborative research that spans the traditional boundaries between organic synthesis and materials science. ox.ac.ukliu.se The unique combination of a flexible ether linkage, a rigid aromatic ring, a reactive hydroxyl group, and a hydrophobic butyl group makes this molecule a versatile building block for a new generation of functional materials.
Exciting areas for future interdisciplinary research include:
Polymer Chemistry: The terminal hydroxyl group of this compound allows it to be used as a monomer or a chain modifier in polymerization reactions. Research into incorporating this moiety into polyesters, polyurethanes, or polyethers could lead to new materials with enhanced thermal stability, hydrophobicity, or optical properties. Phenoxy resins, which are high molecular weight polyethers, are already valued for their use as metal primers. britannica.com
Functional Coatings and Adhesives: The molecular structure suggests potential applications in coatings and adhesives, where properties like surface tension, adhesion, and flexibility are critical. By modifying the core structure, researchers can fine-tune these properties for specific applications.
Liquid Crystals and Optical Materials: The combination of a rigid aromatic core and a flexible alkyl chain is a common motif in liquid crystal design. Investigations into derivatives of this compound could lead to new materials for displays and optical devices.
This interdisciplinary approach, where synthetic chemists design and create novel molecules based on the needs identified by materials scientists, will be the engine driving future innovation in this field.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Butylphenoxy)ethanol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where 4-butylphenol reacts with ethylene oxide or ethylene carbonate under alkaline conditions (e.g., KOH/ethanol). Optimization involves adjusting reaction temperature (80–120°C), catalyst concentration, and solvent polarity. Monitoring progress via TLC or GC-MS ensures yield maximization. For eco-friendly synthesis, biocatalytic approaches using lipases or esterases in non-aqueous media can reduce byproducts .
- Key Data : Typical yields range from 60–85% under conventional conditions, with purity >95% confirmed by HPLC .
Q. How do structural modifications (e.g., alkyl chain length) influence the physicochemical properties of this compound?
- Methodology : Compare analogs (e.g., 2-(4-Ethylphenoxy)ethanol vs. This compound) using computational tools (e.g., COSMO-RS) to predict solubility, logP, and vapor pressure. Experimentally, measure melting points, solubility in ethanol/water mixtures, and partition coefficients.
- Findings : Increasing alkyl chain length (ethyl → butyl) enhances hydrophobicity (logP increases from ~1.8 to ~3.2) and reduces water solubility (<1 mg/mL) .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodology : Use NMR (¹H/¹³C) to confirm ether linkage and alkyl chain integrity. GC-MS or LC-MS quantifies purity and detects impurities. FT-IR identifies functional groups (e.g., C-O-C stretch at 1250 cm⁻¹). X-ray crystallography resolves stereochemical details if crystalline derivatives are synthesized .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodology : Conduct in vitro assays (e.g., Ames test, MTT assay on mammalian cell lines) to assess mutagenicity and cytotoxicity. Cross-validate with in vivo studies (e.g., OECD 423 acute oral toxicity in rodents). Address discrepancies by controlling variables like solvent choice (DMSO vs. ethanol) and metabolite profiling (e.g., LC-MS/MS to detect oxidative metabolites) .
- Data Contradictions : Some studies report low acute toxicity (LD₅₀ > 2000 mg/kg), while others highlight endocrine disruption potential at low concentrations (EC₅₀ ~10 µM in yeast assays) .
Q. What experimental design strategies are effective for studying the environmental fate of this compound?
- Methodology : Use OECD 301B biodegradation tests to evaluate half-life in aquatic systems. Combine with photolysis studies (UV-Vis irradiation) to assess sunlight stability. Ecotoxicological assays (e.g., Daphnia magna acute toxicity) quantify EC₅₀ values. Predictive modeling (EPI Suite) estimates bioaccumulation potential (BCF) .
- Critical Parameters : Hydrolysis half-life >60 days suggests persistence; BCF >500 indicates bioaccumulation risk .
Q. How can structure-activity relationship (SAR) studies improve the biomedical application of this compound derivatives?
- Methodology : Synthesize analogs with varied substituents (e.g., halogenation, methoxy groups). Test antimicrobial activity via MIC assays against Gram+/Gram– bacteria. Molecular docking (e.g., AutoDock Vina) identifies binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase).
- SAR Insights : Introducing electron-withdrawing groups (e.g., -Cl) at the phenyl ring enhances antibacterial potency by 2–4-fold .
Q. Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
